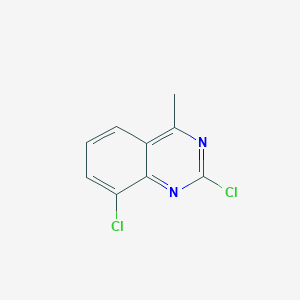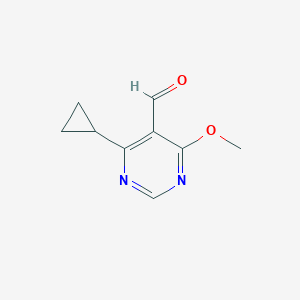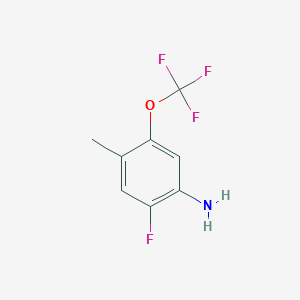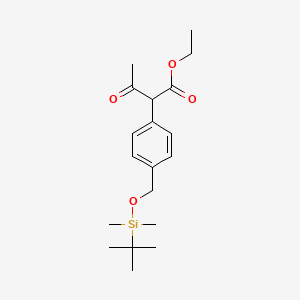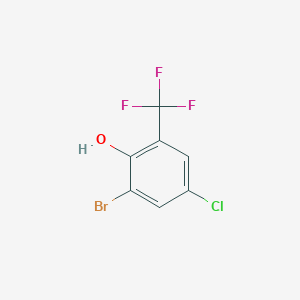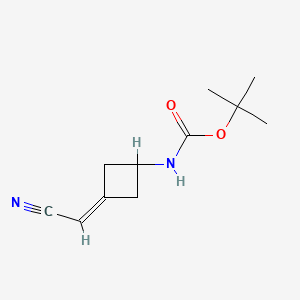
Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of carbamate, featuring a tert-butyl group and a cyclobutyl ring with a cyanomethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-(cyanomethylene)cyclobutyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyanomethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Reduction: Reduced forms of the cyanomethylene group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme-catalyzed reactions .
Medicine
It can be used in the synthesis of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethylene group can form covalent bonds with active sites, inhibiting or modulating the activity of the target molecule. This interaction can lead to changes in metabolic pathways or cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-(aminomethyl)cyclobutyl)carbamate
- Tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- Tert-butyl (3-(methylamino)cyclobutyl)carbamate
Uniqueness
Tert-butyl (3-(cyanomethylene)cyclobutyl)carbamate is unique due to the presence of the cyanomethylene group, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl N-[3-(cyanomethylidene)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h4,9H,6-7H2,1-3H3,(H,13,14) |
InChI Key |
AFMDBGUELPGFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=CC#N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


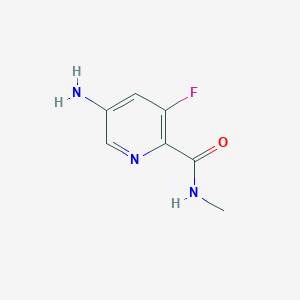
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)
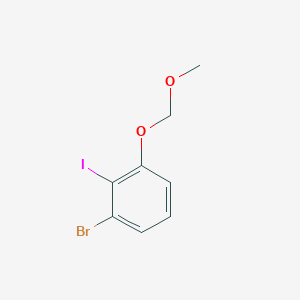

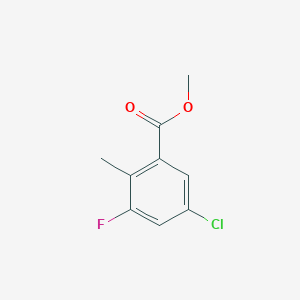

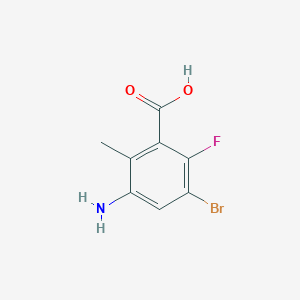
![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
